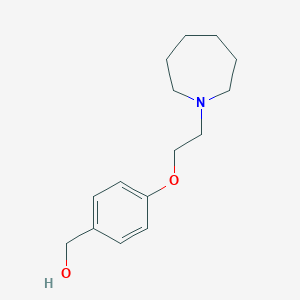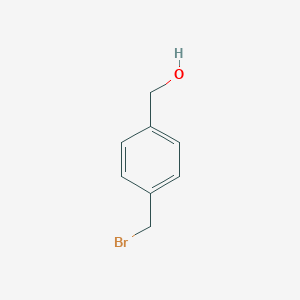
(4-(Bromomethyl)phenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including Grignard reactions, dehydration, catalytic hydrogenation, Wittig reactions, hydrolysis, isomerization, and reduction with potassium borohydride . These methods could potentially be adapted for the synthesis of “(4-(Bromomethyl)phenyl)methanol” by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of compounds similar to “(4-(Bromomethyl)phenyl)methanol” has been characterized using techniques such as 1H NMR, 13C NMR, and mass spectrometry (MS) . Additionally, the crystal structure of a compound with a dioxolane ring and two aromatic rings has been determined, showing intramolecular hydrogen bonds and a network formed by intermolecular hydrogen bonds .
Chemical Reactions Analysis
Compounds with bromomethyl groups and aromatic rings can undergo various chemical reactions. For instance, a Diels-Alder reaction has been performed in a water medium using a bromo-substituted aromatic compound, which could be relevant for “(4-(Bromomethyl)phenyl)methanol” as it contains a bromomethyl group that might participate in similar cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their physical constants and spectroscopic data . The presence of bromomethyl and hydroxymethyl groups in “(4-(Bromomethyl)phenyl)methanol” suggests that it would have distinct reactivity patterns, especially in forming carbon-carbon bonds and participating in electrophilic aromatic substitution reactions.
Relevant Case Studies
While the provided papers do not include case studies on “(4-(Bromomethyl)phenyl)methanol”, they do offer insights into the antimicrobial and antioxidant activities of bromo-substituted aromatic compounds . These activities are significant for the potential application of such compounds in pharmaceuticals and as functional materials.
Scientific Research Applications
Bromination of Olefins : Dubois and Hegarty (1969) explored the bromination kinetics of various compounds in methanol, contributing to our understanding of carbonium ion stability and its dependence on molecular geometry (Dubois & Hegarty, 1969).
Chromatographic Detection : Farinotti et al. (1983) utilized a derivative of 4-bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatography, highlighting its application in sensitive detection methods (Farinotti et al., 1983).
Metal Ion Sensing : Padilla-Tosta et al. (2001) reported on the creation of metallo receptors using a 4-(bromomethyl)phenyl derivative, demonstrating its potential in sensing heavy metal ions (Padilla-Tosta et al., 2001).
Fuel Cell Technology : Wu et al. (2008) developed proton-conductive membranes from bromomethylated poly(phenylene oxide) for direct methanol fuel cells, showcasing its role in enhancing energy technology (Wu et al., 2008).
Thiol Protection in Peptoid Synthesis : Qiu et al. (2023) introduced tris(4-azidophenyl)methanol as a novel thiol protecting group in peptoid synthesis, illustrating its multifunctionality in organic synthesis (Qiu et al., 2023).
Pharmaceutical and Material Science : Singh and Darshi (2004) studied the electronic absorption and fluorescence properties of a specific phenyl methanol derivative, underlining its significance in drug-protein interaction studies and material science applications (Singh & Darshi, 2004).
Safety And Hazards
properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHSYXFAOVTAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438192 | |
| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Bromomethyl)phenyl)methanol | |
CAS RN |
71831-21-5 | |
| Record name | (4-(BROMOMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using binary hydride systems for reducing (4-(Bromomethyl)phenyl)methanol?
A2: Binary hydride systems offer enhanced control over the reduction process compared to using single hydrides. By carefully selecting the hydride combination and reaction conditions, chemists can selectively target either the carbon-bromine bond or both the bromine and the alcohol group in (4-(Bromomethyl)phenyl)methanol. [] This allows for the production of various desired compounds from a single starting material without resorting to protecting group strategies, simplifying the synthetic route. [] For instance, using HInCl2 and diisobutylaluminum hydride (DIBAL-H) on (4-(Bromomethyl)phenyl)methanol yields para-tolylmethanol, while using HInCl2 and BH3:THF produces para-tolylmethanol. [] This control over selectivity and the potential for one-pot procedures makes binary hydride systems highly advantageous in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





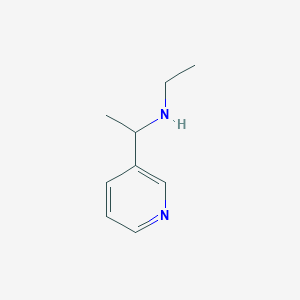


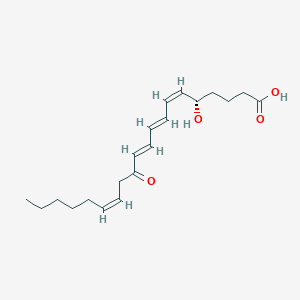

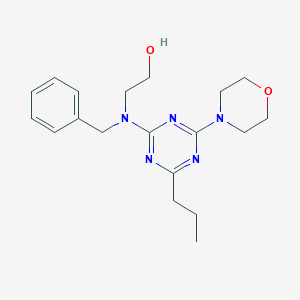
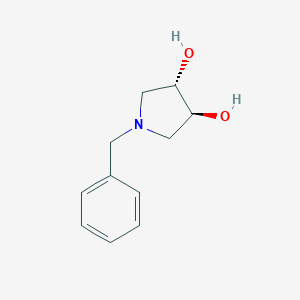
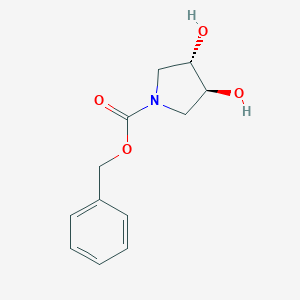
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)
